1-(2,6-Dichlorobenzamido)cyclohexane-1-carboxylic acid
Overview
Description
1-(2,6-Dichlorobenzamido)cyclohexane-1-carboxylic acid is a chemical compound that belongs to the class of carboxylic acids It features a cyclohexane ring substituted with a carboxylic acid group and a 2,6-dichlorobenzamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Dichlorobenzamido)cyclohexane-1-carboxylic acid typically involves the reaction of 2,6-dichlorobenzoyl chloride with cyclohexane-1-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to increase yield and purity. Large-scale production may also incorporate continuous flow reactors and automated purification systems to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Dichlorobenzamido)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The dichlorobenzamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atoms in the dichlorobenzamido group.
Major Products
Oxidation: Carboxylate salts.
Reduction: Alcohol derivatives.
Substitution: Substituted amides or thioamides.
Scientific Research Applications
1-(2,6-Dichlorobenzamido)cyclohexane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,6-Dichlorobenzamido)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-Dichlorobenzamido)cyclohexane-1-carboxylic acid
- 1-(2,6-Dichlorobenzamido)cyclopentane-1-carboxylic acid
- 1-(2,6-Dichlorobenzamido)cyclohexane-1-sulfonic acid
Uniqueness
1-(2,6-Dichlorobenzamido)cyclohexane-1-carboxylic acid is unique due to its specific substitution pattern and the presence of both a carboxylic acid and a dichlorobenzamido group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-[(2,6-dichlorobenzoyl)amino]cyclohexane-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2NO3/c15-9-5-4-6-10(16)11(9)12(18)17-14(13(19)20)7-2-1-3-8-14/h4-6H,1-3,7-8H2,(H,17,18)(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRXUWCQVSGKRIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)O)NC(=O)C2=C(C=CC=C2Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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